Enzastaurin

Descripción

Enzastaurin, an investigational, targeted, oral agent, will be evaluated at more than 100 sites worldwide for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer.

ENZASTAURIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 37 investigational indications.

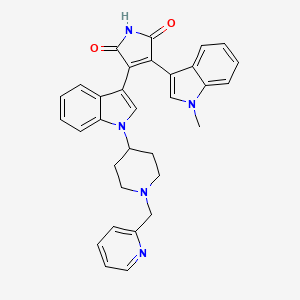

protein kinase Cbeta-selective inhibitor; structure in first source

See also: Enzastaurin Hydrochloride (active moiety of).

Propiedades

IUPAC Name |

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCEOKUDYDWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044029 | |

| Record name | Enzastaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170364-57-5 | |

| Record name | Enzastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enzastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enzastaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170364-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENZASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzastaurin: A Technical Guide to its PKC Beta Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

Enzastaurin (LY317615), a synthetic bisindolylmaleimide, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a key enzyme implicated in cellular proliferation, apoptosis, and angiogenesis.[1][2] This technical guide provides an in-depth overview of Enzastaurin's selectivity for PKCβ, its corresponding half-maximal inhibitory concentrations (IC50), the experimental methodologies used for these determinations, and its impact on relevant signaling pathways.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of Enzastaurin against various Protein Kinase C isoforms has been quantified through in vitro cell-free assays. The IC50 values, which represent the concentration of Enzastaurin required to inhibit 50% of the kinase activity, demonstrate its selectivity for the PKCβ isoform.

| Kinase Target | IC50 (nM) | Selectivity vs. PKCβ |

| PKCβ | 6 | 1x |

| PKCα | 39 | 6.5x |

| PKCγ | 83 | 13.8x |

| PKCε | 110 | 18.3x |

| Data sourced from cell-free assays.[3][4][5] |

Enzastaurin demonstrates a 6- to 20-fold greater selectivity for PKCβ compared to other PKC isoforms such as PKCα, PKCγ, and PKCε.[3] In cellular assays, Enzastaurin has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, with IC50 values in the low micromolar range (0.6-1.6 μM).[3][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of Enzastaurin's IC50 values against PKC isoforms is typically performed using a radiometric protein kinase assay. The following protocol outlines the key steps involved in this methodology.[3]

Objective:

To measure the half-maximal inhibitory concentration (IC50) of Enzastaurin against specific Protein Kinase C (PKC) isoforms.

Materials:

-

Recombinant human PKC isoforms (PKCβII, PKCα, PKCγ, PKCε)

-

Myelin Basic Protein (MBP) substrate

-

[γ-³³P]ATP

-

Assay Buffer (e.g., 90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂)

-

Phosphatidylserine and Diacylglycerol (DAG) for kinase activation

-

Enzastaurin (serial dilutions)

-

96-well filter plates (anionic phosphocellulose)

-

Quenching solution (e.g., 10% H₃PO₄)

-

Wash buffer (e.g., 0.5% H₃PO₄)

-

Scintillation cocktail

-

Microplate scintillation counter

Workflow:

Procedure:

-

Reaction Setup: In a 96-well polystyrene plate, combine the assay buffer, phosphatidylserine, diacylglycerol, myelin basic protein, [γ-³³P]ATP, and serial dilutions of Enzastaurin.

-

Enzyme Addition: Initiate the kinase reaction by adding the respective recombinant human PKC isoform to each well.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for substrate phosphorylation.

-

Quenching: Terminate the reaction by adding a quenching solution, such as 10% phosphoric acid.

-

Filtration: Transfer the quenched reaction mixture to a 96-well anionic phosphocellulose filter plate. The phosphorylated MBP substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any remaining unbound [γ-³³P]ATP.

-

Detection: Add a scintillation cocktail to each well of the filter plate.

-

Data Acquisition: Measure the amount of incorporated ³³P in each well using a microplate scintillation counter.

-

Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable logistical equation using appropriate software.[3]

Signaling Pathways Modulated by Enzastaurin

Enzastaurin exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. By selectively inhibiting PKCβ, Enzastaurin disrupts downstream signaling cascades, including the PI3K/AKT pathway.[7][8]

The inhibition of PKCβ by Enzastaurin leads to a downstream suppression of the PI3K/AKT pathway.[9] This, in turn, affects the phosphorylation status of key downstream effectors such as Glycogen Synthase Kinase 3 beta (GSK3β) and the ribosomal protein S6.[3][9] Specifically, Enzastaurin treatment has been shown to suppress the phosphorylation of GSK3β at serine 9 and the ribosomal protein S6 at serines 240/244.[3][9] The modulation of these pathways ultimately contributes to the anti-proliferative and pro-apoptotic effects of Enzastaurin observed in various cancer models.[9][10] Furthermore, the inhibition of PKCβ by Enzastaurin has been demonstrated to decrease VEGF-induced neovascularization, highlighting its anti-angiogenic properties.[11]

References

- 1. agscientific.com [agscientific.com]

- 2. Enzastaurin - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A phase II study of enzastaurin, a protein kinase C beta inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Enzastaurin: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzastaurin is an oral serine-threonine kinase inhibitor that has demonstrated significant antitumor activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Initially developed as a selective inhibitor of protein kinase C beta (PKCβ), subsequent research has revealed its potent inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][3] This technical guide provides an in-depth overview of the mechanism of action of enzastaurin with a specific focus on its role in the inhibition of PI3K/AKT signaling. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.

Introduction to Enzastaurin and the PI3K/AKT Pathway

Enzastaurin (LY317615) is a synthetic bisindolylmaleimide that acts as an ATP-competitive inhibitor.[4] Its primary target is PKCβ, an enzyme implicated in tumor-induced angiogenesis.[2][5] However, the therapeutic efficacy of enzastaurin extends beyond its anti-angiogenic properties, as it directly impacts tumor cells by inducing apoptosis and suppressing proliferation.[2] These effects are largely mediated through its modulation of the PI3K/AKT signaling cascade.[6][7]

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates a wide array of cellular processes, including cell growth, survival, metabolism, and motility.[8][9] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] Enzastaurin's ability to suppress this pathway contributes significantly to its antineoplastic activity.[10]

Mechanism of Action: Inhibition of the PI3K/AKT Pathway

Enzastaurin's inhibitory effect on the PI3K/AKT pathway is primarily a downstream consequence of its potent inhibition of PKCβ.[6][10] PKCβ can activate the PI3K/AKT pathway, and by inhibiting PKCβ, enzastaurin effectively dampens this activation.[10] This leads to a reduction in the phosphorylation and subsequent activation of AKT, a central node in the pathway.[11] The decreased activity of AKT, in turn, affects its downstream effectors, including glycogen synthase kinase 3 beta (GSK3β) and the mammalian target of rapamycin (mTOR) signaling complex, ultimately leading to decreased cell proliferation and survival.[2][12]

Visualizing the Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by enzastaurin.

Caption: Enzastaurin inhibits PKCβ, leading to downstream suppression of the PI3K/AKT pathway.

Quantitative Data on Enzastaurin's Activity

The following tables summarize the quantitative data on the inhibitory activity of enzastaurin from various studies.

Table 1: In Vitro Inhibitory Activity of Enzastaurin

| Target/Assay | Cell Line(s) | IC50 Value(s) | Reference(s) |

| PKC Isoforms (Cell-free assay) | |||

| PKCβ | - | 6 nM | [13] |

| PKCα | - | 39 nM | [13] |

| PKCγ | - | 83 nM | [13] |

| PKCε | - | 110 nM | [13] |

| Cell Proliferation/Viability | |||

| Multiple Myeloma Cell Lines | HMCLs | 1.3 - 12.5 µM | [12] |

| Transitional Cell Carcinoma | 5637, TCC-SUP | ~1 µM | [14] |

| Glioblastoma | U87MG, CRL1620, etc. | 1 µM (enhances TMZ) | [4] |

| PKC Activity in Whole Blood | Human Monocytes | 1.2 µM | [15] |

Table 2: In Vivo Effects and Clinical Observations

| Cancer Type | Model/Study Phase | Dosage | Key Findings | Reference(s) |

| Glioblastoma & Colon Carcinoma | Xenografts | Oral dosing | Significant tumor growth suppression. | [2] |

| Diffuse Large B-cell Lymphoma | Phase II | 525 mg/day | Prolonged freedom from progression. | [3] |

| High-Grade Glioma | Phase I/II | 500-900 mg/day | 25% objective radiographic response. | [16] |

| Early Breast Cancer | Phase II | 500 mg/day | Significant decrease in pGSK3β, pS6, and PKCβII. | [17] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the effects of enzastaurin on the PI3K/AKT pathway.

Kinase Inhibition Assay

This assay determines the direct inhibitory effect of enzastaurin on specific kinase activity.

Principle: A filter plate assay is used to measure the incorporation of radiolabeled phosphate (from 33P-ATP) into a substrate protein (e.g., myelin basic protein) by the kinase of interest (e.g., PKCβ).[13]

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 90 mM HEPES, pH 7.5), MgCl2, CaCl2, phosphatidylserine, diacylglycerol, ATP (including 33P-ATP), and the substrate protein.[13]

-

Inhibitor Addition: Add serial dilutions of enzastaurin to the wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant human PKC enzyme.[13]

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).[13]

-

Quenching: Stop the reaction by adding an acid (e.g., 10% H3PO4).[13]

-

Washing: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated 33P-ATP.[13]

-

Detection: Add scintillation cocktail and measure radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a logistic equation.[13]

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and GSK3β, in response to enzastaurin treatment.[10][11]

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and treat with various concentrations of enzastaurin for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[19]

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19]

-

Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pAKT Ser473, anti-pGSK3β Ser9) and total proteins.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

Detection: Add an HRP substrate (e.g., ECL) and visualize the protein bands using an imaging system.[19]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.[20]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with enzastaurin.[14][21]

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of enzastaurin concentrations.

-

Incubation: Incubate for a desired period (e.g., 48-72 hours).[13]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[21]

-

Formazan Formation: Incubate for 1-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Logical Workflows

In Vitro Drug Efficacy Workflow

The following diagram outlines a typical workflow for assessing the in vitro efficacy of enzastaurin.

Caption: A standard workflow for evaluating the in vitro effects of enzastaurin.

Conclusion

Enzastaurin is a multi-targeted kinase inhibitor with significant activity against the PI3K/AKT signaling pathway. Its ability to suppress this critical pathway, downstream of its primary target PKCβ, underlies its potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of enzastaurin and similar targeted therapies. The continued investigation into its mechanism of action and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Enzastaurin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Enzastaurin inhibits tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The oral protein-kinase C beta inhibitor enzastaurin (LY317615) suppresses signalling through the AKT pathway, inhibits proliferation and induces apoptosis in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

Enzastaurin's Impact on GSK3β Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enzastaurin, an oral serine/threonine kinase inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key mechanism underpinning its therapeutic potential is the modulation of the Protein Kinase C (PKC) β and PI3K/AKT signaling pathways. This guide provides an in-depth analysis of a critical downstream effect of Enzastaurin's activity: the suppression of Glycogen Synthase Kinase 3β (GSK3β) phosphorylation. Understanding this molecular interaction is crucial for elucidating Enzastaurin's mechanism of action, developing pharmacodynamic biomarkers, and optimizing its clinical application. This document details the signaling pathways involved, experimental protocols for assessing GSK3β phosphorylation, and a summary of quantitative data from relevant studies.

The Signaling Nexus: Enzastaurin, PKCβ, AKT, and GSK3β

Enzastaurin is a selective inhibitor of PKCβ, an enzyme frequently implicated in tumor cell proliferation, survival, and angiogenesis.[1][2] By inhibiting PKCβ, Enzastaurin disrupts downstream signaling cascades, most notably the PI3K/AKT pathway. AKT, a serine/threonine kinase, is a direct upstream regulator of GSK3β. In its active state, AKT phosphorylates GSK3β at the Serine 9 (Ser9) residue, which leads to the inactivation of GSK3β's kinase activity.[3]

GSK3β is a constitutively active kinase involved in a wide array of cellular processes, including metabolism, cell cycle control, and apoptosis.[4] Its inactivation through phosphorylation is a critical step in promoting cell survival and proliferation in many cancers. Enzastaurin's inhibition of the upstream PKCβ/AKT axis leads to a reduction in AKT activity, which in turn results in decreased phosphorylation of GSK3β at Ser9.[5][6] This dephosphorylation activates GSK3β, which can then phosphorylate its own downstream targets, leading to anti-proliferative and pro-apoptotic effects.[7] Therefore, the suppression of GSK3β phosphorylation serves as a key indicator of Enzastaurin's biological activity.[2][8]

Quantitative Analysis of Enzastaurin's Effect on GSK3β Phosphorylation

The following table summarizes the quantitative data available on the inhibitory effects of Enzastaurin. While a direct IC50 for GSK3β phosphorylation is not widely reported, the data on its upstream target (PKCβ) and its effect on GSK3 activity provide valuable insights.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| PKCβ IC50 | 6 nM | Cell-free assay | Demonstrates high potency and selectivity for the primary target upstream of GSK3β. | |

| PKCα IC50 | 39 nM | Cell-free assay | Shows 6.5-fold selectivity for PKCβ over PKCα. | [6] |

| PKCγ IC50 | 83 nM | Cell-free assay | Shows nearly 14-fold selectivity for PKCβ over PKCγ. | [6] |

| PKCε IC50 | 110 nM | Cell-free assay | Shows over 18-fold selectivity for PKCβ over PKCε. | [6] |

| Cell Growth Inhibition IC50 | 0.6 - 1.6 µM | Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI 8226, etc.) | Enzastaurin inhibits proliferation at concentrations where GSK3β phosphorylation is suppressed. | [1] |

| GSK3α/β Activity Inhibition | >97% inhibition at 0.5 µM | In vitro radioactive kinase assay | Demonstrates direct and potent inhibition of GSK3 enzymatic activity. | |

| p-GSK3β (Ser9) Levels | Decreased | MM.1S and RPMI 8226 cells | Western blot analysis showed a visible reduction in phosphorylated GSK3β at Ser9 when cells were treated with Enzastaurin at their respective IC50 for proliferation. | [6] |

| p-GSK3β Levels in Xenografts | Significantly reduced | Human glioblastoma and colon carcinoma xenografts | Oral administration of Enzastaurin led to a decrease in GSK3β phosphorylation in tumor tissues and peripheral blood mononuclear cells (PBMCs). | [2][5] |

Experimental Protocols

Western Blotting for p-GSK3β (Ser9) Detection

This protocol outlines a general procedure for assessing the phosphorylation status of GSK3β in cell lysates following treatment with Enzastaurin.

Detailed Methodologies:

-

Cell Culture and Treatment: Plate human cancer cell lines (e.g., 5637, TCC-SUP, U251) in appropriate media. Once cells reach 70-80% confluency, treat with Enzastaurin at desired concentrations (a typical range for in vitro studies is 0.1 to 10 µmol/L) or vehicle control (DMSO) for 24 hours.[9]

-

Lysis and Protein Quantification: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit.

-

Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins on a 10% polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-GSK3β (Ser9) (e.g., from Cell Signaling Technology, diluted 1:1000) overnight at 4°C. A parallel blot or subsequent probing of the same membrane should be performed for total GSK3β (e.g., Proteintech, 22104-1-AP, diluted 1:4000) and a loading control like β-actin to normalize the results.[10]

-

Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for p-GSK3β (Ser9)

Commercially available ELISA kits (e.g., from RayBiotech, Thermo Fisher Scientific) provide a high-throughput method for quantifying p-GSK3β (Ser9).[11][12]

General Protocol (based on a typical sandwich ELISA kit):

-

Sample Preparation: Prepare cell lysates as described for Western blotting. Dilute lysates to the appropriate concentration in the assay diluent provided with the kit.

-

Assay Procedure:

-

Add 100 µl of standards and samples to wells pre-coated with a pan-GSK3β antibody.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Wash the wells.

-

Add 100 µl of a rabbit anti-phospho-GSK3β (S9) primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µl of HRP-conjugated anti-rabbit secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µl of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.

-

Add 50 µl of stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p-GSK3β (Ser9) in the samples by comparing their absorbance to the standard curve. Results can be normalized to total protein concentration.

Conclusion

The suppression of GSK3β phosphorylation at Serine 9 is a reliable and quantifiable downstream marker of Enzastaurin's biological activity. This event, stemming from the inhibition of the PKCβ/AKT signaling axis, is a key contributor to the drug's anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide, particularly Western blotting and ELISA, provide robust methods for assessing this pharmacodynamic biomarker in both preclinical and clinical research. For drug development professionals, monitoring the modulation of p-GSK3β (Ser9) can offer valuable insights into dose-response relationships, target engagement, and the overall therapeutic efficacy of Enzastaurin and other compounds targeting this pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The anti-tumoral drug enzastaurin inhibits natural killer cell cytotoxicity via activation of glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. GSK3B antibody (22104-1-AP) | Proteintech [ptglab.com]

- 11. raybiotech.com [raybiotech.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Enzastaurin's Role in Anti-Angiogenesis Research: A Technical Guide

Abstract

Enzastaurin (LY317615) is a synthetic, orally available serine/threonine kinase inhibitor with significant anti-neoplastic properties. Initially developed for its anti-angiogenic capabilities, its mechanism of action is primarily centered on the selective inhibition of Protein Kinase C beta (PKCβ), a critical enzyme in the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[1][2][3] Furthermore, Enzastaurin has been shown to suppress the PI3K/AKT signaling pathway, which is implicated in tumor cell proliferation, survival, and angiogenesis.[4][5] This guide provides a detailed overview of Enzastaurin's mechanism, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-angiogenic effects.

Mechanism of Action: Targeting PKCβ and the PI3K/AKT Pathway

Enzastaurin is an acyclic bisindolylmaleimide that functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases.[2][3] Its primary target is PKCβ, an isoform of Protein Kinase C that plays a pivotal role in VEGF-stimulated angiogenesis.[1][2] By inhibiting PKCβ, Enzastaurin effectively blocks downstream signaling required for endothelial cell proliferation and migration, thereby decreasing tumor blood supply.[1][6]

At higher concentrations, approximating those achieved in clinical trials, Enzastaurin also suppresses signaling through the PI3K/AKT pathway.[5][7] This leads to the downstream inhibition of key proteins like glycogen synthase kinase-3 beta (GSK3β) and the ribosomal protein S6.[1][5][8] The dual inhibition of both PKCβ and PI3K/AKT pathways results in a multi-faceted anti-tumor effect, encompassing direct anti-proliferative and pro-apoptotic actions on tumor cells, in addition to its indirect anti-angiogenic activity.[2][4][5]

Signaling Pathway Inhibition

The binding of VEGF to its receptor (VEGFR) on endothelial cells activates PKCβ, which in turn promotes signals for cell survival and proliferation, partly through the PI3K/AKT pathway.[6][9] Enzastaurin's inhibition of PKCβ disrupts this cascade. It has been shown to prevent the phosphorylation of GSK3β at serine 9, a downstream target of AKT, without directly affecting VEGFR phosphorylation itself.[6][9][10] This indicates that Enzastaurin acts downstream of the VEGF receptor.

Quantitative Data on Enzastaurin's Activity

Enzastaurin's potency and selectivity have been characterized in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory concentrations and effects on cell lines.

Table 1: In Vitro Inhibitory Activity of Enzastaurin

| Target Kinase | IC50 Value (nM) | Selectivity vs. PKCβ | Source |

| PKCβ | 6 | - | [5][10][11] |

| PKCα | 39 | 6.5-fold | [1][11] |

| PKCγ | 83 | 13.8-fold | [1][11] |

| PKCε | 110 | 18.3-fold | [1][11] |

IC50 (Half maximal inhibitory concentration) values represent the concentration of Enzastaurin required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line Type | Cell Line(s) | IC50 Range (µM) | Source |

| Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, etc. | 0.6 - 1.6 | [10] |

| Waldenström Macroglobulinemia | BCWM.1 | 5.0 - 7.5 | [12] |

| Transitional Cell Carcinoma | 5637, TCC-SUP | ~1.0 | [13] |

Preclinical and In Vivo Evidence

Preclinical studies using both cell cultures and animal models have consistently demonstrated Enzastaurin's anti-angiogenic and anti-tumor efficacy.

-

In Vitro Models: Enzastaurin inhibits the formation of endothelial vessel-like structures and reduces endothelial cell proliferation in culture.[4] It has been shown to radiosensitize human dermal microvessel endothelial cells (HDMECs), with an enhancement ratio of 1.31.[6]

-

In Vivo Xenograft Models: In various animal models, including renal, hepatic, and colon cancer, Enzastaurin has shown significant anti-tumor activity.[1] Treatment of pancreatic cancer xenografts with Enzastaurin and radiation led to greater reductions in microvessel density and delayed tumor growth compared to either treatment alone.[6] Similarly, in A549 non-small cell lung cancer xenografts, Enzastaurin repressed the formation of disorganized tumor vasculature.[4] A key pharmacodynamic marker, the phosphorylation of GSK3β, was shown to be suppressed in both tumor tissue and peripheral blood mononuclear cells (PBMCs) of treated mice, indicating target engagement.[8][14]

Clinical Investigations

Enzastaurin has been evaluated in numerous Phase I, II, and III clinical trials for a variety of solid and hematologic malignancies, including gliomas, lymphomas, and lung cancer.[2][3] While it has shown a favorable safety profile, its efficacy as a single agent has been modest in some settings.[2][11] For instance, a Phase III trial for lymphoma did not meet its primary endpoint.[3] However, promising activity has been noted in specific patient subpopulations, such as in B-cell malignancies.[2] A recent Phase 3 trial for newly diagnosed glioblastoma is investigating Enzastaurin in combination with standard therapy for patients positive for a specific biomarker, DGM1, which may predict response.[15] These studies underscore the importance of identifying predictive biomarkers to target patient populations who are most likely to benefit from Enzastaurin's multi-modal mechanism of action.

Appendix: Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine Enzastaurin's IC50 values.[10]

-

Reaction Setup: Prepare reactions in a 96-well filter plate in a total volume of 100 µL.

-

Component Assembly: The final reaction mixture should contain:

-

90 mM HEPES buffer (pH 7.5)

-

5 mM MgCl₂

-

100 µM CaCl₂

-

0.1 mg/mL phosphatidylserine

-

5 µg/mL diacetyl glycerol

-

30 µM ATP with 0.005 µCi/µL ³³P-ATP

-

0.25 mg/mL myelin basic protein (substrate)

-

Serial dilutions of Enzastaurin (e.g., 1-2,000 nM)

-

Recombinant human PKC enzyme (e.g., PKCβII at ~390 pM)

-

-

Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at room temperature for 60 minutes.

-

Quenching: Stop the reaction by adding 10% H₃PO₄.

-

Filtration: Transfer the quenched reaction to an anionic phosphocellulose filter plate. Incubate for 30-90 minutes, then filter and wash four times with 0.5% H₃PO₄ on a vacuum manifold.

-

Detection: Add scintillation cocktail to each well and measure ³³P incorporation using a scintillation counter.

-

Data Analysis: Determine IC50 values by fitting the dose-response data to a three-variable logistic equation.[10]

Protocol: Cell Proliferation / Viability Assay

This is a general protocol based on common colorimetric assays like MTT or CCK-8.[13][16][17]

-

Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in media containing 1% FBS.

-

Treatment: After allowing cells to adhere, add various concentrations of Enzastaurin (e.g., 0.1 to 10 µM). Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 to 72 hours) at 37°C.

-

Reagent Addition: Add the metabolic reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Normalize absorbance values of treated wells to the control wells to determine the percentage of viability or inhibition of proliferation.

Protocol: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing in vivo efficacy.[6][8][13]

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Enzastaurin, combination therapy). Administer Enzastaurin via oral gavage at a specified dose and schedule (e.g., 75 mg/kg, twice daily).[10]

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal weight and overall health.

-

Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or pre-defined duration), euthanize the animals and excise the tumors.

-

Ex Vivo Analysis: Process the tumors for further analysis, such as:

References

- 1. agscientific.com [agscientific.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Enzastaurin - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Enzastaurin, an inhibitor of PKCbeta, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Enzastaurin, an inhibitor of PKCβ, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. ashpublications.org [ashpublications.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 16. ijbs.com [ijbs.com]

- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 18. Enzastaurin shows preclinical antitumor activity against human transitional cell carcinoma and enhances the activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Enzastaurin

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Enzastaurin

Introduction

Enzastaurin (formerly LY317615) is an orally available, synthetic bisindolylmaleimide that functions as a potent and selective serine/threonine kinase inhibitor.[1][2] It was initially developed for its anti-angiogenic properties and has been investigated for the treatment of various cancers, including glioblastoma, lymphoma, and other solid tumors.[1][3] Enzastaurin's mechanism of action involves the targeted inhibition of Protein Kinase C beta (PKCβ) and suppression of the Phosphatidylinositol 3-kinase/AKT (PI3K/AKT) signaling pathway.[4][5] This dual inhibition leads to a cascade of downstream effects, including the induction of apoptosis, suppression of cell proliferation, and inhibition of tumor-induced angiogenesis.[6][7]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Enzastaurin, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action and Cellular Effects

Enzastaurin exerts its antineoplastic effects by targeting key signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.

Primary Targets and In Vitro Activity

Enzastaurin is a competitive inhibitor at the ATP-binding site of its target kinases.[1][8] Its primary target is PKCβ, but it also demonstrates inhibitory activity against other kinases, particularly at higher concentrations. The in vitro inhibitory concentrations (IC50) for Enzastaurin against various kinases are summarized below.

| Kinase Target | IC50 (nM) | Selectivity vs. PKCβ |

| PKCβ | 6 | - |

| PKCα | 39 | 6.5-fold |

| PKCγ | 83 | 13.8-fold |

| PKCε | 110 | 18.3-fold |

| Data sourced from cell-free assays.[9][10] |

Signaling Pathway Inhibition

Enzastaurin's antitumor activity stems from its ability to modulate two critical signaling cascades: the PKCβ pathway and the PI3K/AKT pathway.[4][7]

-

PKCβ Pathway: PKCβ is a key mediator in the signaling cascade initiated by vascular endothelial growth factor (VEGF).[11][12] By inhibiting PKCβ, Enzastaurin blocks VEGF-stimulated neo-angiogenesis, thereby reducing a tumor's blood supply.[1][13]

-

PI3K/AKT Pathway: Enzastaurin also suppresses signaling through the PI3K/AKT pathway.[4][6] This pathway is central to cell survival and proliferation. Inhibition of this pathway leads to the dephosphorylation (and thus activation) of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β) and prevents the phosphorylation of others like the ribosomal protein S6.[6][14] The modulation of these downstream effectors ultimately promotes apoptosis and inhibits cell proliferation.[14][15]

The following diagram illustrates the key signaling pathways affected by Enzastaurin.

Caption: Enzastaurin inhibits PKCβ and AKT signaling pathways.

Pharmacodynamic Biomarkers

The phosphorylation status of GSK3β at serine 9 (pGSK3β Ser9) has been identified as a reliable pharmacodynamic marker for Enzastaurin activity.[6][14] Enzastaurin treatment leads to a decrease in pGSK3β levels, which can be measured in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[6][16] This provides a surrogate measure of target engagement and biological activity in clinical settings.[6][8] Other potential biomarkers include the phosphorylation levels of ribosomal protein S6 and AKT.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical pharmacokinetics of Enzastaurin have been evaluated in several Phase I and II studies.

Absorption and Distribution

Enzastaurin is administered orally.[5] Its exposure is higher when administered in a fed state compared to a fasted state.[5] Following single and multiple dosing, the mean terminal half-life (t1/2) of Enzastaurin ranges from approximately 10 to 27 hours.[5][17] Plasma protein binding of Enzastaurin is high, at approximately 95%.[5][18]

Metabolism and Excretion

Enzastaurin is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[5][16] This leads to the formation of several metabolites, including three that are pharmacologically active: LY326020 (a desmethylenepyrimidyl metabolite), LY485912 (a desmethyl metabolite), and LSN2406799 (a hydroxymethyl intermediate).[5][12] These active metabolites exhibit potencies similar to the parent compound in inhibiting PKCβ.[5] The half-life of the total analytes (Enzastaurin and its active metabolites) is longer, ranging from approximately 40 to 54 hours.[17]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of Enzastaurin from a Phase I dose-escalation study in patients with advanced solid tumors.

| Dose Level (mg/day) | Cmax,ss (nmol/L) | tmax,ss (h) | AUCτ,ss (nmol·h/L) | t1/2 (h) |

| 250 | 1040 ± 430 | 4.0 ± 2.0 | 15200 ± 6230 | 13.3 ± 4.4 |

| 375 | 1680 ± 1030 | 4.0 ± 2.0 | 25400 ± 15000 | 11.2 ± 3.1 |

| 500 | 1910 ± 1170 | 4.7 ± 2.5 | 31800 ± 20400 | 11.9 ± 3.4 |

| 750 | 2440 ± 1110 | 5.3 ± 1.2 | 40100 ± 18900 | 10.1 ± 1.0 |

Data are presented as mean ± SD. Cmax,ss: maximum concentration at steady-state; tmax,ss: time to reach Cmax,ss; AUCτ,ss: area under the curve over a dosing interval at steady-state; t1/2: terminal half-life. Data from a study in Japanese patients.[5]

It was noted that Cmax and AUC did not increase proportionally with the dose, and exposures appeared to plateau at doses above 500 mg.[5][18] A recommended Phase II dose of 500-525 mg once daily was established based on achieving a target steady-state plasma concentration of approximately 1400 nmol/L, which is associated with biological activity.[3][12][17]

Drug Interactions

Given its metabolism by CYP3A4, co-administration of Enzastaurin with strong inducers or inhibitors of this enzyme can significantly alter its plasma concentration.[16] Enzyme-inducing antiepileptic drugs (EIAEDs), for instance, have been shown to substantially reduce Enzastaurin exposure.[16]

Experimental Protocols

This section details methodologies for key experiments used to characterize the pharmacodynamics and pharmacokinetics of Enzastaurin.

PKCβ Kinase Inhibition Assay

This assay quantifies the ability of Enzastaurin to inhibit PKCβ enzymatic activity.

-

Principle: A filter plate-based assay measures the incorporation of radiolabeled phosphate (³³P) from ATP into a substrate protein (e.g., myelin basic protein).

-

Methodology:

-

Reactions are prepared in 96-well plates containing buffer (90 mM HEPES, pH 7.5), cofactors (5 mM MgCl₂, 100 µM CaCl₂), lipids (0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol), ATP (30 µM with 0.005 µCi/µL ³³P-ATP), and substrate (0.25 mg/mL myelin basic protein).[9]

-

Serial dilutions of Enzastaurin (e.g., 1-2000 nM) are added to the wells.[9]

-

The reaction is initiated by adding recombinant human PKCβII enzyme (e.g., 390 pM).[9]

-

Plates are incubated at room temperature for 60 minutes.[9]

-

The reaction is quenched with 10% phosphoric acid.[9]

-

The mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.[9]

-

The plate is washed to remove unincorporated ³³P-ATP.[9]

-

Scintillation cocktail is added, and radioactivity is measured using a scintillation counter.[9]

-

IC50 values are calculated by fitting the dose-response data to a logistic equation.[9]

-

Western Blot for Phosphorylated Downstream Targets

This method is used to assess the effect of Enzastaurin on the phosphorylation status of key proteins in the AKT signaling pathway.

-

Principle: Western blotting uses specific antibodies to detect target proteins (e.g., p-GSK3β, p-AKT) in cell lysates that have been separated by size via gel electrophoresis.

-

Methodology:

-

Cancer cell lines (e.g., MM.1S multiple myeloma cells) are treated with Enzastaurin (e.g., 2 µmol/L) for various time points (e.g., 2, 4, 24, 72 hours).[14]

-

Cells are harvested and lysed to prepare whole-cell extracts.[14]

-

Protein concentration in the extracts is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-GSK3β (Ser9), p-AKT (Ser473), total GSK3β, and total AKT.[14]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels.

-

Pharmacokinetic Sample Analysis

This protocol describes the method for quantifying Enzastaurin and its metabolites in plasma.

-

Principle: A validated liquid chromatography and tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and specific quantification of the analytes.

-

Methodology:

-

Blood samples are collected from patients at specified time points (e.g., pre-dose, and 1, 2, 4, 6, 24 hours post-dose).[11][19]

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma samples are prepared, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

-

The extracted samples are analyzed using an LC-MS/MS system. The compounds are separated on a chromatography column and then detected by a mass spectrometer.

-

Pharmacokinetic parameters (Cmax, tmax, AUC) are calculated from the plasma concentration-time data using noncompartmental methods.[11] The lower limit of quantification for Enzastaurin is typically around 0.970 nmol/L.[11]

-

The following diagram provides a workflow for a preclinical xenograft study, a common model for evaluating the in vivo efficacy of anticancer agents like Enzastaurin.

Caption: Workflow for a preclinical xenograft model study.

Finally, the logical relationship in a typical Phase I dose-escalation study, such as those conducted for Enzastaurin, is depicted below.

Caption: Logic of a Phase I dose-escalation clinical trial.

Conclusion

Enzastaurin is a selective inhibitor of PKCβ and the PI3K/AKT pathway with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates direct antitumor effects by inducing apoptosis and inhibiting proliferation, alongside indirect effects through the suppression of angiogenesis.[6] The pharmacokinetic profile supports once-daily oral dosing, with plasma exposures reaching biologically active concentrations at the recommended Phase II dose of 500-525 mg.[3][17] The identification of pGSK3β as a reliable pharmacodynamic biomarker allows for the assessment of target engagement in clinical trials.[6] While single-agent efficacy in some late-stage trials was limited, its mechanism of action and safety profile suggest potential for use in combination with other cytotoxic or targeted agents.[10][20] The data and protocols summarized in this guide provide a foundational resource for professionals involved in the ongoing research and development of kinase inhibitors.

References

- 1. Enzastaurin - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular pathways involved in the synergistic interaction of the PKCβ inhibitor enzastaurin with the antifolate pemetrexed in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A phase 1 and pharmacokinetic study of enzastaurin in pediatric patients with refractory primary central nervous system tumors: a pediatric brain tumor consortium study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzastaurin: A lesson in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Viability Assays with Enzastaurin Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Enzastaurin on cell viability. Enzastaurin is a selective inhibitor of Protein Kinase C beta (PKCβ) and also suppresses the PI3K/AKT signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] This document outlines the protocols for two standard cell viability assays, the MTT assay for measuring metabolic activity and the Annexin V/PI assay for detecting apoptosis, in the context of Enzastaurin treatment.

Mechanism of Action of Enzastaurin

Enzastaurin is an oral serine/threonine kinase inhibitor that demonstrates a multi-faceted approach to suppressing tumor growth.[1] Its primary mechanism involves the selective inhibition of PKCβ, an enzyme implicated in tumor-induced angiogenesis.[3] Beyond its anti-angiogenic properties, Enzastaurin directly impacts tumor cells by inducing apoptosis and inhibiting proliferation.[4] This is achieved through the suppression of the PI3K/AKT pathway, a critical signaling cascade for cell survival and growth.[1][2] The inhibition of this pathway leads to decreased phosphorylation of downstream targets such as GSK3β.[5][6]

Figure 1: Enzastaurin Signaling Pathway.

Quantitative Data Summary

The following tables summarize the inhibitory effects of Enzastaurin on various cancer cell lines as determined by cell viability and proliferation assays.

Table 1: IC50 Values of Enzastaurin in Various Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5637 | Transitional Cell Carcinoma | 1 | [7] |

| TCC-SUP | Transitional Cell Carcinoma | 1 | [7] |

| Multiple Myeloma (Panel) | Multiple Myeloma | 0.6 - 1.6 | [4] |

| Colorectal Cancer (Panel) | Colorectal Cancer | 0.35 - 4 | [8] |

| Small-Cell Lung Cancer (Panel) | Small-Cell Lung Cancer | 3 - 10 | [9] |

| Non–Small Cell Lung Cancer (Panel) | Non–Small Cell Lung Cancer | 3 - 10 | [9] |

Table 2: Dose-Dependent Reduction in Cell Proliferation with Enzastaurin Treatment

| Cell Line | Cancer Type | Enzastaurin Concentration (µM) | Proliferation Reduction (%) | Reference |

| MCF-7 | Breast Cancer | 10 | 60 - 85 | [5] |

| BT-474 | Breast Cancer | 10 | 60 - 85 | [5] |

| MDA-MB-435 | Breast Cancer | 10 | 60 - 85 | [5] |

| SK-BR-3 | Breast Cancer | 10 | 60 - 85 | [5] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

-

Enzastaurin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Appropriate cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Enzastaurin Treatment: Prepare serial dilutions of Enzastaurin in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of Enzastaurin. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

Figure 2: MTT Assay Experimental Workflow.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[12]

Materials:

-

Enzastaurin

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with Enzastaurin as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Be sure to collect any floating cells from the supernatant as they may be apoptotic.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and gently vortex.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Figure 3: Annexin V/PI Assay Workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Protein kinase C β inhibition by enzastaurin leads to mitotic missegregation and preferential cytotoxicity toward colorectal cancer cells with chromosomal instability (CIN) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

Application Note: Enzastaurin Protocol for Apoptosis Induction and TUNEL Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enzastaurin is an oral serine-threonine kinase inhibitor that has been investigated for its antineoplastic properties.[1][2] Its mechanism of action involves the suppression of tumor growth through multiple pathways, including the induction of apoptosis.[1][3] Enzastaurin selectively inhibits Protein Kinase C beta (PKCβ) and suppresses signaling through the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][4][5] This disruption leads to decreased cell proliferation and the induction of programmed cell death in various cancer cell lines.[3][6] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common and reliable method for detecting the DNA fragmentation that is a characteristic hallmark of late-stage apoptosis, making it a suitable method for quantifying the apoptotic effects of Enzastaurin.[7][8][9] This document provides detailed protocols for inducing apoptosis in cancer cell lines using Enzastaurin and subsequently quantifying it via the TUNEL assay.

Mechanism of Action: Enzastaurin Signaling

Enzastaurin is a potent and selective ATP-competitive inhibitor of PKCβ.[10] By inhibiting PKCβ, it disrupts downstream signaling cascades.[5] Crucially, it also suppresses the PI3K/AKT pathway, which is frequently over-activated in cancer and plays a central role in promoting cell survival and inhibiting apoptosis.[4][11] The inhibition of AKT prevents the phosphorylation and subsequent inactivation of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β), ultimately promoting apoptotic pathways.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. agscientific.com [agscientific.com]

- 3. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ascopubs.org [ascopubs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. youtube.com [youtube.com]

- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The selective protein kinase C beta inhibitor enzastaurin induces apoptosis in cutaneous T-cell lymphoma cell lines through the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Enzastaurin in Glioblastoma Xenograft Models

Introduction

Enzastaurin (LY317615.HCl) is an oral, ATP-competitive, serine/threonine kinase inhibitor with potent activity against Protein Kinase C beta (PKCβ) and the PI3K/AKT signaling pathway.[1][2][3] In the context of glioblastoma (GBM), a highly aggressive primary brain tumor, enzastaurin has been investigated for its dual mechanism of action: the direct suppression of tumor cell proliferation and induction of apoptosis, coupled with an indirect anti-angiogenic effect by inhibiting tumor-induced blood vessel formation.[4][5] Preclinical studies using glioblastoma xenograft models have been instrumental in elucidating its therapeutic potential, mechanism of action, and effective combination strategies.

Mechanism of Action

Enzastaurin exerts its anti-tumor effects by targeting key signaling nodes within cancer cells. It is a selective inhibitor of PKCβ, an enzyme implicated in tumor cell proliferation and angiogenesis.[6] Inhibition of PKCβ by enzastaurin disrupts the downstream PI3K/AKT pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in promoting cell survival and resistance to therapy.[3][7] A key downstream target in this pathway is Glycogen Synthase Kinase 3 beta (GSK3β). Enzastaurin treatment suppresses the phosphorylation of GSK3β, which can serve as a reliable pharmacodynamic marker of its biological activity in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[4][6]

Furthermore, studies have revealed that enzastaurin can dramatically enhance the efficacy of the standard-of-care alkylating agent, temozolomide (TMZ).[8] This synergistic effect is achieved by blocking TMZ-induced activation of the pro-survival transcription factor CREB, a process mediated by p90RSK and AKT signaling pathways.[9]

Signaling Pathway Diagrams

Quantitative Data Summary

The efficacy of enzastaurin has been quantified in several preclinical studies, with results varying based on the specific glioblastoma model and treatment regimen.

Table 1: In Vitro Activity of Enzastaurin

| Target | IC₅₀ | Cell Context | Reference |

|---|---|---|---|

| PKCβ | 6 nmol/L | Enzyme Assay | [6] |

| p90RSK | 29 nmol/L | Enzyme Assay |[8] |

Table 2: In Vivo Efficacy of Enzastaurin in Glioblastoma Xenograft Models

| Xenograft Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Human Glioblastoma Xenografts | Enzastaurin (oral dosing) | Significantly suppressed tumor growth. | [4][6] |

| U87MG & CRL2611 Xenografts | Enzastaurin + Temozolomide | Combination produced significantly greater tumor growth inhibition than either agent alone. | [9] |

| 13 Patient-Derived Xenografts (Orthotopic) | Enzastaurin Monotherapy (75 mg/kg BID) | No significant survival difference compared to vehicle control. No effect on proliferation (MIB1) or microvessel density (CD31). |[10] |

Table 3: Pharmacodynamic Biomarkers for Enzastaurin Activity

| Biomarker | Tissue/Cell Type | Effect of Enzastaurin | Reference |

|---|---|---|---|

| pGSK3β (Ser9) | Xenograft Tumor Tissue | Suppressed phosphorylation. | [4][6] |

| pGSK3β | Peripheral Blood Mononuclear Cells (PBMCs) | Suppressed phosphorylation; identified as a potential systemic biomarker. | [4][11] |

| pAKT (Thr308) | Cultured Tumor Cells | Suppressed phosphorylation. | [6] |

| pCREB (Ser133) | Glioblastoma Cells | Blocked TMZ-induced increase in phosphorylation. |[9] |

Experimental Protocols

This section provides a generalized protocol for evaluating enzastaurin in an orthotopic patient-derived glioblastoma xenograft model, synthesized from established methodologies.[10][12][13]

Experimental Workflow Diagramdot

References

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. Denovo Biopharma [denovobiopharma.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzastaurin plus temozolomide with radiation therapy in glioblastoma multiforme: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

Combination Therapy of Enzastaurin with Temozolomide: Application Notes and Protocols for Researchers

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving Enzastaurin and Temozolomide, with a primary focus on its application in the treatment of glioblastoma multiforme (GBM). This document includes a summary of clinical trial data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Enzastaurin is an oral serine/threonine kinase inhibitor that primarily targets Protein Kinase C-beta (PKCβ) and the phosphoinositide 3-kinase (PI3K)/AKT pathway.[1] Its mechanism of action involves the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of tumor-induced angiogenesis.[2][3][4] Temozolomide (TMZ) is an oral alkylating agent that damages DNA in tumor cells, leading to apoptosis.[5][6] The combination of Enzastaurin with the standard-of-care TMZ, often administered with radiation therapy, has been investigated as a promising strategy to enhance therapeutic efficacy in GBM, the most aggressive primary brain tumor in adults.[7] Preclinical studies have demonstrated that Enzastaurin can enhance the sensitivity of glioblastoma cells to TMZ, including those resistant to TMZ due to the expression of O6-methylguanine-DNA methyltransferase (MGMT).[8]

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the combination therapy of Enzastaurin with Temozolomide in patients with glioblastoma.

Table 1: Phase I Clinical Trial of Enzastaurin with Temozolomide and Radiation Therapy in Newly Diagnosed GBM

| Parameter | Value | Reference |

| Study Design | Phase I, dose-escalation | [9][6] |

| Patient Population | Newly diagnosed glioblastoma multiforme (GBM) or gliosarcoma (GS) | [9][6] |

| Treatment Regimen | Enzastaurin (250 mg/d or 500 mg/d) + concurrent TMZ (75 mg/m²/d) and radiation (60 Gy) followed by adjuvant TMZ (200 mg/m²/d for 5 days/28-day cycle) | [9][6] |

| Number of Patients | 12 | [9][6] |

| Recommended Phase II Dose of Enzastaurin | 250 mg/day | [9][6] |

| Dose-Limiting Toxicities (DLTs) at 500 mg | 2 of 6 patients (Grade 3 and Grade 4 thrombocytopenia) | [9][6] |

| Common Adverse Events | Thrombocytopenia, hematologic toxicity | [9] |

Table 2: Phase II Clinical Trial of Enzastaurin with Temozolomide and Radiation Therapy in Newly Diagnosed GBM

| Parameter | Value | Reference |

| Study Design | Open-label, single-arm, Phase II | [7] |

| Patient Population | 66 adults with newly diagnosed GBM or gliosarcoma | [7] |

| Treatment Regimen | Enzastaurin (250 mg/day) + concurrent TMZ (75 mg/m²/d) and radiation (60 Gy) followed by adjuvant TMZ (200 mg/m²/d for 5 days/28-day cycle) | [7] |

| Median Overall Survival (OS) | 74 weeks | [7] |

| Median Progression-Free Survival (PFS) | 36 weeks | [7] |

| Key Finding | A positive correlation was observed between O-6-methylguanine-DNA methyltransferase (MGMT) promoter methylation and overall survival. | [7] |

Table 3: Phase III Clinical Trial (ENGAGE) of Enzastaurin with Temozolomide and Radiation Therapy in Newly Diagnosed GBM

| Parameter | Value | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, Phase III | [10] |

| Patient Population | Approximately 300 subjects with newly diagnosed glioblastoma | [10] |

| Treatment Regimen | Enzastaurin or placebo added to Temozolomide during and following radiation therapy | [10] |

| Primary Endpoint | Overall Survival (OS) | [11] |

| Biomarker | Denovo Genomic Marker 1 (DGM1) positivity is being evaluated as a predictive biomarker for response. | [11] |

Signaling Pathways

The therapeutic effect of the combination of Enzastaurin and Temozolomide is rooted in their complementary mechanisms of action, targeting key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Caption: Signaling pathways targeted by Enzastaurin and Temozolomide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Enzastaurin and Temozolomide combination therapy.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Enzastaurin and Temozolomide, both individually and in combination, on glioblastoma cell lines.

Materials:

-

Glioblastoma cell line (e.g., U87MG, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Enzastaurin (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of Enzastaurin and Temozolomide in complete medium. Add 100 µL of the drug solutions to the respective wells. For combination treatment, add both drugs to the same wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and assess the synergistic, additive, or antagonistic effects of the combination using methods such as the Chou-Talalay method.

Caption: Workflow for the in vitro cell viability (MTT) assay.

Protocol 2: Protein Kinase C (PKC) Beta Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Enzastaurin on PKCβ.

Materials:

-